2-amino-4-fluoropyridine-3-carbaldehyde,bis(trifluoroaceticacid)
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Overview
Description
2-amino-4-fluoropyridine-3-carbaldehyde,bis(trifluoroaceticacid) is a compound with significant interest in the field of organic chemistry. It is known for its unique structural features and reactivity, making it a valuable intermediate in various chemical syntheses. The compound is often used in research and industrial applications due to its ability to undergo a variety of chemical reactions.
Mechanism of Action
Target of Action
Fluoropyridines, a class of compounds to which this molecule belongs, are known for their interesting and unusual physical, chemical, and biological properties . They are often used in the synthesis of biologically active compounds .
Mode of Action
Fluoropyridines, in general, are less reactive than their chlorinated and brominated analogues due to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring .
Biochemical Pathways
Fluoropyridines are known to be involved in various biological applications, including potential imaging agents .
Result of Action
Fluoropyridines are known for their potential use in various biological applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4-fluoropyridine-3-carbaldehyde,bis(trifluoroaceticacid) typically involves the reaction of 2-amino-4-fluoropyridine with appropriate aldehyde and acid reagents under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with the addition of a catalyst to facilitate the reaction. The reaction mixture is then purified using techniques such as column chromatography to isolate the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process. Quality control measures, including spectroscopic analysis and chromatography, are employed to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-amino-4-fluoropyridine-3-carbaldehyde,bis(trifluoroaceticacid) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.
Substitution: The amino and fluorine groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted pyridine derivatives .
Scientific Research Applications
2-amino-4-fluoropyridine-3-carbaldehyde,bis(trifluoroaceticacid) has numerous applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4-chloropyridine-3-carbaldehyde;2,2,2-trifluoroacetic acid
- 2-Amino-4-bromopyridine-3-carbaldehyde;2,2,2-trifluoroacetic acid
- 2-Amino-4-iodopyridine-3-carbaldehyde;2,2,2-trifluoroacetic acid
Uniqueness
2-amino-4-fluoropyridine-3-carbaldehyde,bis(trifluoroaceticacid) is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This makes the compound particularly useful in reactions where fluorine’s influence can enhance reactivity or selectivity. Additionally, the combination of the amino and aldehyde groups provides versatile functional sites for further chemical modifications .
Properties
IUPAC Name |
2-amino-4-fluoropyridine-3-carbaldehyde;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5FN2O.2C2HF3O2/c7-5-1-2-9-6(8)4(5)3-10;2*3-2(4,5)1(6)7/h1-3H,(H2,8,9);2*(H,6,7) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJGBEKRZXLQWMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1F)C=O)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F7N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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